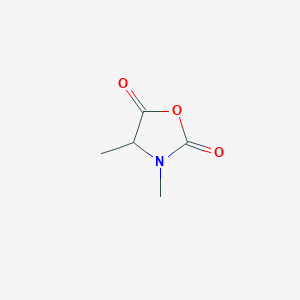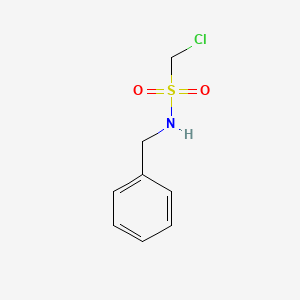
4-(1-Ethyl-1-methylhexyl)phenol
Descripción general
Descripción
4-(1-Ethyl-1-methylhexyl)phenol is one of the isomers of 4-nonylphenol . It is regarded as an environmental endocrine disruptor . It has been used as an analytical reference standard for the determination of the analyte in wastewater and surface water samples by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
Molecular Structure Analysis
The molecular formula of this compound is C15H24O . The InChI string isInChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 . The Canonical SMILES string is CCCCCC(C)(CC)C1=CC=C(C=C1)O . Physical and Chemical Properties Analysis
The molecular weight of this compound is 220.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 6 . The exact mass is 220.182715385 g/mol .Aplicaciones Científicas De Investigación
Estrogenic Activity Studies
Research has demonstrated that 4-(1-Ethyl-1-methylhexyl)phenol, among other branched 4-nonylphenol (NP) isomers, exhibits varying degrees of estrogenic activity. These activities were evaluated using a recombinant yeast screen system, indicating the potential implications of these compounds in endocrine disruption studies. This study by Uchiyama et al. (2008) synthesized various NP isomers and tested their estrogenic activities, providing insight into the molecular interactions of these compounds with estrogen receptors (Uchiyama et al., 2008).
Enzymatic Hydroxylation
McIntire et al. (1984) explored the enzymatic hydroxylation of 4-ethylphenol to 1-(4'-hydroxyphenyl)ethanol by Pseudomonas putida and p-cresol methylhydroxylase. This study highlights the significance of this compound in understanding the stereochemistry of enzymatic reactions and the potential applications in biocatalysis (McIntire et al., 1984).
Synthetic Chemistry Applications
The compound's relevance extends to synthetic chemistry, as evidenced by research on various synthetic methods and reactions. For example, Zhu et al. (2003) reported the use of related phenol derivatives in the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's utility in organic synthesis and potential applications in medicinal chemistry (Zhu et al., 2003).
Endocrine Disruptor Research
Boehme et al. (2010) focused on synthesizing various nonylphenol isomers, including this compound, for biological and environmental studies. Their research contributes to understanding the environmental impact and endocrine-disrupting potential of these compounds, emphasizing the need for isomer-specific assessments (Boehme et al., 2010).
Environmental Impact and Degradation Studies
Gabriel et al. (2005) investigated the degradation of nonylphenol isomers, including this compound, by Sphingomonas xenophaga Bayram. This research provides valuable insights into the environmental fate and biodegradation of such compounds, crucial for assessing their ecological impact (Gabriel et al., 2005).
Interaction with Biological Molecules
Studies have also explored the interaction of related phenolic compounds with biological molecules. For instance, Ghosh et al. (2016) investigated the interaction between various phenol derivatives and Bovine Serum Albumin (BSA), which is significant for understanding the bioavailability and pharmacokinetics of these compounds (Ghosh et al., 2016).
Mecanismo De Acción
Target of Action
4-(1-Ethyl-1-methylhexyl)phenol is one of the isomers of 4-nonylphenol . It is regarded as an environmental endocrine disruptor
Mode of Action
Nonylphenols are known to mimic estrogen and can bind to estrogen receptors, potentially disrupting normal hormonal function .
Biochemical Pathways
As an environmental endocrine disruptor, it could potentially interfere with hormone signaling pathways, particularly those involving estrogen .
Result of Action
As an environmental endocrine disruptor, it could potentially cause hormonal imbalances, leading to various health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As an environmental contaminant, its concentration in the environment, exposure routes, and the presence of other contaminants could all potentially impact its effects .
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-methyloctan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKQQJZGUCFUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872584 | |
| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-13-1 | |
| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52427-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052427131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Ethyl-1-methylhexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-ethyl-1-methylhexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-ETHYL-1-METHYLHEXYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOH2D75969 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

![Bicyclo[2.1.1]hexan-2-one](/img/structure/B3053172.png)










